molecular formula C8H8O4 B7764364 Norcantharidin CAS No. 51154-98-4

Norcantharidin

Cat. No. B7764364
Key on ui cas rn: 51154-98-4
M. Wt: 168.15 g/mol
InChI Key: JAABVEXCGCXWRR-UHFFFAOYSA-N
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Patent
US09079917B2

Procedure details

As shown in scheme 1, we prepared endothal anhydride by adding acetic anhydride (0.5 mL)(4) to a suspension of Endothall (186 mg)(3) in benzene (3 mL) and the mixture was then stirred until the solid had gone into solution (2 hours). The solution was heated under vacuum to remove the benzene and the residue was then heated at 80° C. for 30 min. Petroleum ether (5 mL) was then added and the desired anhydride spontaneously crystallized. The product was removed by filtration washed with a little petroleum ether to give the pure product (85 mg) which was used immediately in the following two preparations.
[Compound]
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Endothall
Quantity
186 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH2:8]1[C@H:13]2[O:14][C@H:10]([C@H:11]([C:18]([OH:20])=[O:19])[C@@H:12]2[C:15]([OH:17])=O)[CH2:9]1>C1C=CC=CC=1>[CH2:9]1[CH:10]2[O:14][CH:13]([CH:12]3[C:15](=[O:17])[O:20][C:18](=[O:19])[CH:11]32)[CH2:8]1

Inputs

Step One
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Endothall
Quantity
186 mg
Type
reactant
Smiles
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had gone into solution (2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the benzene
ADDITION
Type
ADDITION
Details
Petroleum ether (5 mL) was then added
CUSTOM
Type
CUSTOM
Details
the desired anhydride spontaneously crystallized
CUSTOM
Type
CUSTOM
Details
The product was removed by filtration
WASH
Type
WASH
Details
washed with a little petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1CC2C3C(C1O2)C(=O)OC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09079917B2

Procedure details

As shown in scheme 1, we prepared endothal anhydride by adding acetic anhydride (0.5 mL)(4) to a suspension of Endothall (186 mg)(3) in benzene (3 mL) and the mixture was then stirred until the solid had gone into solution (2 hours). The solution was heated under vacuum to remove the benzene and the residue was then heated at 80° C. for 30 min. Petroleum ether (5 mL) was then added and the desired anhydride spontaneously crystallized. The product was removed by filtration washed with a little petroleum ether to give the pure product (85 mg) which was used immediately in the following two preparations.
[Compound]
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Endothall
Quantity
186 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH2:8]1[C@H:13]2[O:14][C@H:10]([C@H:11]([C:18]([OH:20])=[O:19])[C@@H:12]2[C:15]([OH:17])=O)[CH2:9]1>C1C=CC=CC=1>[CH2:9]1[CH:10]2[O:14][CH:13]([CH:12]3[C:15](=[O:17])[O:20][C:18](=[O:19])[CH:11]32)[CH2:8]1

Inputs

Step One
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Endothall
Quantity
186 mg
Type
reactant
Smiles
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had gone into solution (2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the benzene
ADDITION
Type
ADDITION
Details
Petroleum ether (5 mL) was then added
CUSTOM
Type
CUSTOM
Details
the desired anhydride spontaneously crystallized
CUSTOM
Type
CUSTOM
Details
The product was removed by filtration
WASH
Type
WASH
Details
washed with a little petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1CC2C3C(C1O2)C(=O)OC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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